A Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
A Technical Guide to 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
CAS Number: 165904-22-3[1]
This technical guide provides an in-depth overview of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane, a key reagent in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and applications.
Core Compound Data
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane, also known as phenethylboronic acid pinacol ester, is a stable, crystalline solid at room temperature. Its chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₁BO₂ |
| Molecular Weight | 232.13 g/mol |
| CAS Number | 165904-22-3 |
| Appearance | White solid |
| Melting Point | 38-39 °C |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
| Spectroscopy | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.28-7.15 (m, 5H, Ar-H), 2.79 (t, J = 8.0 Hz, 2H, Ar-CH₂), 1.25 (s, 12H, C(CH₃)₂), 1.17 (t, J = 8.0 Hz, 2H, B-CH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 144.7 (Ar-C), 128.3 (Ar-CH), 128.0 (Ar-CH), 125.5 (Ar-CH), 83.1 (C(CH₃)₂), 30.2 (Ar-CH₂), 24.8 (C(CH₃)₂) |
| IR (thin film, cm⁻¹) | 2978, 2929, 1604, 1496, 1454, 1372, 1318, 1143, 852, 699 |
| HRMS (ESI) | Calculated for C₁₄H₂₂BO₂⁺ [M+H]⁺: 233.1707, Found: 233.1710 |
Experimental Protocols
Synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
A common and efficient method for the synthesis of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane involves the esterification of phenethylboronic acid with pinacol.
Materials:
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Phenethylboronic acid
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Pinacol
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Anhydrous magnesium sulfate (MgSO₄)
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Anhydrous solvent (e.g., dichloromethane or diethyl ether)
Procedure:
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To a solution of phenethylboronic acid in an anhydrous solvent, an equimolar amount of pinacol is added.
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Anhydrous magnesium sulfate is added to the mixture to act as a dehydrating agent.
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The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, the solid magnesium sulfate is removed by filtration.
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The solvent is removed from the filtrate under reduced pressure to yield the crude product.
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The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
Synthesis of 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane.
Generalized Suzuki-Miyaura Cross-Coupling Reaction
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane is a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, particularly for the synthesis of phenethyl-substituted aromatic compounds.
Materials:
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4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
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Aryl halide (e.g., aryl bromide or iodide)
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Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
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Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Solvent system (e.g., toluene/water, dioxane/water, DMF)
Procedure:
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In a reaction vessel, the aryl halide, 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents) are combined in the chosen solvent system.
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The mixture is degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
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The palladium catalyst (typically 1-5 mol%) is added to the degassed mixture.
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The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the starting materials are consumed, as monitored by TLC or GC-MS.
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After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel to yield the desired phenethyl-substituted biaryl compound.
Generalized Suzuki-Miyaura Cross-Coupling Workflow.
Applications in Drug Development
Boronic acids and their pinacol esters are of significant interest in medicinal chemistry and drug development. The phenethyl moiety is a common structural motif in many biologically active molecules. The use of 4,4,5,5-tetramethyl-2-phenethyl-1,3,2-dioxaborolane allows for the efficient and modular synthesis of complex organic molecules with potential therapeutic applications. The Suzuki-Miyaura coupling, in which this compound is a key reactant, is one of the most widely used reactions in the pharmaceutical industry for the construction of carbon-carbon bonds in drug candidates. This enables the rapid generation of libraries of compounds for high-throughput screening and lead optimization.
